molecular formula C17H20N2O2S B7084868 N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-1,2-thiazole-3-carboxamide

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-1,2-thiazole-3-carboxamide

Cat. No.: B7084868
M. Wt: 316.4 g/mol
InChI Key: WZDPABAJLDNDHX-UHFFFAOYSA-N
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Description

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-1,2-thiazole-3-carboxamide is a complex organic compound that features a thiazole ring, an oxane ring, and a carboxamide group

Properties

IUPAC Name

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-4-6-13(7-5-12)16-14(3-2-9-21-16)11-18-17(20)15-8-10-22-19-15/h4-8,10,14,16H,2-3,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDPABAJLDNDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(CCCO2)CNC(=O)C3=NSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxane ring followed by the introduction of the thiazole ring and the carboxamide group. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-1,2-thiazole-3-carboxamide can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Catalysts like palladium on carbon, and reagents such as halides or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-1,2-thiazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The oxane ring and carboxamide group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-2-carboxamide and thiazole-4-carboxamide share structural similarities.

    Oxane Derivatives: Compounds such as oxane-3-carboxamide and oxane-4-carboxamide are structurally related.

Uniqueness

N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-1,2-thiazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

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